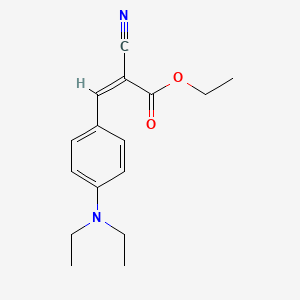
Ethyl alpha-cyano-4-(diethylamino)cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 2-cyano-3-[4-(diethylamino)phenyl]acrylate derivatives involves various methods, including condensation reactions of cyanoacetate with substituted benzaldehydes or aldehydes and amines under specific conditions to achieve desired structures. These processes typically yield a mixture of E and Z isomers, characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) (Matos et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using single-crystal X-ray diffraction, revealing a supramolecular assembly facilitated by hydrogen bonding and π-π stacking interactions. These interactions are crucial for stabilizing the molecular conformation and self-assembly processes (Matos et al., 2016).
Chemical Reactions and Properties
Ethyl 2-cyano-3-[4-(diethylamino)phenyl]acrylate participates in various chemical reactions, including polymerization and formation of heterocyclic compounds. Its reactivity is influenced by its strong electrophilic nature, as demonstrated by its ability to undergo reactions with nucleophiles and its use in the synthesis of non-linear optical materials and other heterocyclic compounds (Rawat & Singh, 2015).
Physical Properties Analysis
The physical properties of ethyl 2-cyano-3-[4-(diethylamino)phenyl]acrylate derivatives, including their solubility, crystallinity, and thermal stability, are analyzed through various spectroscopic and thermal techniques. These properties are essential for understanding the material's behavior in different environments and applications (Kotteswaran, Pandian, & Ramasamy, 2017).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability under different conditions, and interactions with other chemicals, are crucial for its application in synthesis and material science. Studies have highlighted its potential in synthesizing cyclopropane derivatives, demonstrating its versatility as a synthon in organic synthesis (Lachia et al., 2011).
Propiedades
Número CAS |
62134-40-1 |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H20N2O2/c1-4-18(5-2)15-9-7-13(8-10-15)11-14(12-17)16(19)20-6-3/h7-11H,4-6H2,1-3H3 |
Clave InChI |
JFMVGZQLOXGKFR-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5619966.png)
![N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5619979.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5619988.png)
![2-allyl-9-[3-(difluoromethoxy)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619990.png)
![3-chloro-4-fluoro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5619994.png)

![(1R*,5R*)-6-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5620008.png)
![2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B5620014.png)
![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620022.png)

![[(3aS*,10aS*)-2-(pyridin-3-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5620032.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonyl]-2,2-dimethylpropanamide](/img/structure/B5620040.png)
![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5620045.png)